

Pseudoerythromycin A enol ether CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pseudoerythromycin A enol ether*

Cat. No.: *B020616*

[Get Quote](#)

In-Depth Technical Guide to Pseudoerythromycin A Enol Ether

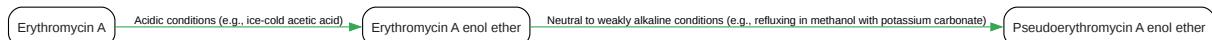
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pseudoerythromycin A enol ether**, a significant degradation product and derivative of the macrolide antibiotic Erythromycin A. This document details its chemical properties, formation, and biological activities, with a focus on its potential immunomodulatory effects.

Core Compound Data

Pseudoerythromycin A enol ether, also known by its synonym LY267108, is a semi-synthetic macrolide derivative. While devoid of antibacterial activity, it serves as an important analytical standard for stability studies of Erythromycin A and has demonstrated interesting biological properties.

Property	Value	Source
CAS Number	105882-69-7	
Molecular Formula	C ₃₇ H ₆₅ NO ₁₂	
Molecular Weight	715.91 g/mol	
Appearance	White solid	
Purity	≥98%	
Solubility	Soluble in ethanol, methanol, DMF, and DMSO.	
Storage	-20°C	


Formation and Synthesis

Pseudoerythromycin A enol ether is primarily known as a degradation product of Erythromycin A that forms under neutral to weakly alkaline conditions. This process involves a complex internal rearrangement. The formation also occurs as a base-catalyzed degradation product.

A synthetic pathway has been described, starting from Erythromycin A.

Logical Relationship: Formation from Erythromycin A

The formation of **Pseudoerythromycin A enol ether** from Erythromycin A is a multi-step process. The key steps involve the formation of an enol ether intermediate from Erythromycin A, which then undergoes translactonization.

[Click to download full resolution via product page](#)

Caption: Formation pathway of **Pseudoerythromycin A enol ether** from Erythromycin A.

Experimental Protocols

While detailed, step-by-step protocols from the primary literature are not fully available in the public domain, the following outlines are based on referenced methods.

Synthesis of **Pseudoerythromycin A enol ether**

The synthesis is a two-step process from Erythromycin A, as described in patent literature.

Step 1: Formation of Erythromycin A enol ether

- Reactants: Erythromycin A, ice-cold acetic acid.
- Procedure: Erythromycin A is treated with ice-cold acetic acid. This procedure is referenced from publications by Kibwage, I. O., et al. (J. Org. Chem., 1987) and Kirst, H. A., et al. (J. Org. Chem., 1987).
- Product: Erythromycin A enol ether.

Step 2: Formation of **Pseudoerythromycin A enol ether**

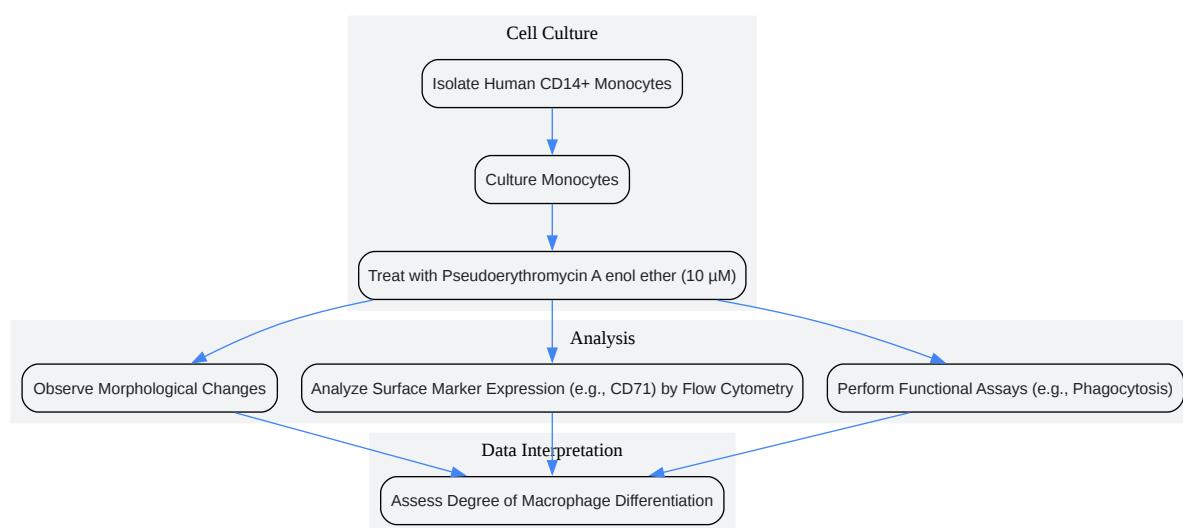
- Reactants: Erythromycin A enol ether, methanol, potassium carbonate.
- Procedure: The Erythromycin A enol ether is refluxed in methanol with heating in the presence of potassium carbonate.
- Product: **Pseudoerythromycin A enol ether**.

Monocyte to Macrophage Differentiation Assay

Pseudoerythromycin A enol ether has been shown to promote the differentiation of monocytes into macrophages. The following is a generalized protocol for assessing this activity, based on common practices for *in vitro* monocyte differentiation.

- Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. CD14+ monocytes are then purified from the PBMCs.
- Culture Conditions:

- Monocytes are seeded in a suitable culture vessel (e.g., 24-well plate) at a density of approximately 1×10^6 cells/mL in RPMI complete medium (containing 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).
- Cells are incubated at 37°C in a 5% CO₂ atmosphere.
- Treatment:
 - **Pseudoerythromycin A enol ether** is added to the culture medium at the desired concentration (a concentration of 10 µM has been cited to be effective).
 - Control cultures without the addition of **Pseudoerythromycin A enol ether** are maintained in parallel.
- Differentiation Period: The cells are cultured for a period of 7 to 10 days to allow for differentiation into macrophages.
- Assessment of Differentiation:
 - Morphology: Changes in cell morphology, such as increased size and adherence, are observed using light microscopy.
 - Surface Marker Expression: The expression of macrophage-specific surface markers, such as CD71, is analyzed by flow cytometry.
 - Functional Assays: Differentiated macrophages can be further assessed for functional characteristics like phagocytic activity.


Biological Activity and Signaling Pathways

Pseudoerythromycin A enol ether lacks antibacterial activity but exhibits immunomodulatory properties.

Promotion of Monocyte to Macrophage Differentiation

A key reported biological activity is the promotion of monocyte differentiation into macrophages. This effect suggests a potential role in modulating immune responses. The differentiation is associated with the expression of macrophage activation markers like CD71.

The precise signaling pathway through which **Pseudoerythromycin A enol ether** induces this differentiation is not yet fully elucidated in the available literature. A hypothetical workflow for investigating this activity is presented below.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Pseudoerythromycin A enol ether CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b020616#pseudoerythromycin-a-enol-ether-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b020616#pseudoerythromycin-a-enol-ether-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com